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Compound of Interest

3-Amino Crotonic Acid Cinnamyl!
Compound Name:
Ester

Cat. No.: B1453877

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino Crotonic Acid
Cinnamyl Ester

Introduction

3-Amino crotonic acid cinnamyl ester, also known as cinnamyl 3-aminocrotonate, is a
significant organic intermediate with the chemical formula C13H1sNOz.[1] This compound
serves as a critical precursor in the synthesis of various pharmaceutical agents, most notably in
the production of the fourth-generation dihydropyridine calcium channel blocker, Cilnidipine.[1]
[2] Cilnidipine is recognized for its dual-blocking action on L-type and N-type calcium channels,
offering unique therapeutic benefits in the management of hypertension.[1]

The unique chemical architecture of 3-amino crotonic acid cinnamyl ester, which combines
an enamine moiety with a cinnamyl ester group, dictates its reactivity and physicochemical
properties. Understanding these properties is paramount for researchers and drug
development professionals to optimize synthesis protocols, ensure the stability of
intermediates, and control the quality of the final active pharmaceutical ingredient (API). This
technical guide provides a comprehensive overview of the core physicochemical properties of
3-amino crotonic acid cinnamyl ester, offering field-proven insights and detailed
experimental and predictive methodologies.

Chemical Identity and Structure
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The structural and chemical identity of a molecule is the foundation upon which all its other

properties are built. The following table summarizes the key identifiers for 3-amino crotonic

acid cinnamyl ester.

Identifier Value Reference(s)
E)-3-phenylprop-2-enyl

IUPAC Name E) p. yiprop VI [1]
(2)-3-aminobut-2-enoate

CAS Number 103909-86-0 [1]

Molecular Formula C13H1sNO2 [1]

Molecular Weight 217.26 g/mol [1]
Cinnamyl 3-aminocrotonate,
(E)-Cinnamyl 3-aminobut-2-

Synonyms [1]
enoate, 3-Phenylallyl 3-
aminobut-2-enoate
GOWWDIWBLHYGMJ-

InChl Key [1]

GZPHBSKSSA-N

Canonical SMILES

CIC(=C/C(=0)OC/C=C/C1=CC

=CC=C1)/N

[1]

The molecule's structure, featuring a conjugated system, is pivotal to its reactivity and spectral

properties.

Figure 1: 2D Structure of 3-Amino Crotonic Acid Cinnamyl Ester

Physicochemical Parameters

The physicochemical properties of an API intermediate are critical for process development,

formulation, and understanding its biological behavior.
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Property

Value

Comments and References

Physical State

White to off-white solid or pale

[2]

yellow liquid
Melting Point 40-41°C Experimentally determined.[3]
- ) ] No experimental data is
Boiling Point 386.3 £ 30.0 °C (Predicted) )
currently available.[3]
Slightly soluble in DMSO and
Methanol. Expected to be
B poorly soluble in water and
Solubility ] ] ) [3][4]
soluble in various organic
solvents like ethanol and ethyl
acetate.
The basicity of the enamine
nitrogen is reduced due to
pKa ~5.3 (Predicted) delocalization of the lone pair
into the conjugated system.[3]
[5]
) Indicates moderate lipophilicity.
LogP 2.7 (Predicted)

[1]

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and quality control of

organic compounds. While experimental spectra for 3-amino crotonic acid cinnamyl ester

are not readily available in the public domain, we can predict the key spectral features based

on the analysis of its constituent parts and related structures.

'H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the cinnamyl and

aminocrotonate moieties.
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Chemical Shift

Multiplicity
(3, ppm)

Integration

Assignment

Rationale and
References

~7.2-74 m

5H

Aromatic protons
(CeHs)

The phenyl
group protons
will appear as a
complex multiplet
in the typical

aromatic region.

[6]7]

1H

=CH- (cinnamyl)

Olefinic proton
on the carbon 3
to the phenyl
group, showing a
doublet due to
coupling with the
adjacent olefinic

proton.[6]

1H

-CH= (cinnamyl)

Olefinic proton
on the carbon a
to the phenyl
group, appearing
as a doublet of
triplets due to
coupling with the
adjacent olefinic
and methylene
protons.[6][8]

2H

O-CHza-

Methylene
protons of the
cinnamyl ester,
deshielded by
the adjacent
oxygen and
double bond.[9]
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Vinylic proton of

the

aminocrotonate
1H =CH- (crotonate) )

moiety,

appearing as a

singlet.

~4.0-5.0

brs

The amino
protons are
expected to be a
broad singlet and
2H -NH:2 their chemical
shift can vary
depending on
solvent and

concentration.

Methyl group

protons of the

aminocrotonate
3H -CHs )

molety,

appearing as a

sharp singlet.

3C NMR Spectroscopy (Predicted)

The 3C NMR spectrum will provide information on the carbon framework of the molecule.
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Chemical Shift (6, ppm) Assignment Rationale and References
Carbonyl carbon of the ester
~170 C=0 (ester)
group.[10]
Carbon attached to the amino
roup, significantly downfield
~160 C-NH2 aroup. S19 _ Y
due to the nitrogen and
conjugation.
) o Phenyl and vinyl carbons of
~125-136 Aromatic and Olefinic Carbons )
the cinnamyl group.[11]
Vinylic carbon of the
~84 =CH- (crotonate) ] )
aminocrotonate moiety.
Methylene carbon of the
~65 O-CHa- .
cinnamy! ester.
Methyl carbon of the
~22 -CHs

aminocrotonate moiety.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule.
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Wavenumber
(cm™)

Intensity

Assignment

Rationale and
References

3400-3250

Medium

N-H stretch

Characteristic
stretching vibrations of
the primary amine

group.[12]

3100-3000

Medium

=C-H stretch

Aromatic and vinylic
C-H stretching.[13]

2950-2850

Medium

-C-H stretch

Aliphatic C-H
stretching of the
methyl group.[13]

~1710

Strong

C=0 stretch (ester)

Conjugated ester
carbonyl stretching
vibration.[14]

~1650

Strong

C=C stretch

Overlapping C=C
stretching vibrations of
the enamine and

cinnamy! groups.[13]

1650-1580

Medium

N-H bend

Bending vibration of

the primary amine.[12]

~1200

Strong

C-O stretch (ester)

Characteristic ester C-
O stretching.[14]

Mass Spectrometry (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.
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m/z Interpretation Rationale and References

217 [M]* Molecular ion peak.

Tropylium ion, a common
117 [CeHo]* fragment from the cinnamyl
group.[15][16]

Fragment corresponding to the
100 [CaHeNO2]* aminocrotonate moiety after

cleavage of the ester bond.

Benzyl cation, another
91 [C7HA]* common fragment from the

cinnamyl group.[15][16]

Reactivity and Stability

The reactivity of 3-amino crotonic acid cinnamyl ester is dominated by the enamine
functionality, which imparts nucleophilic character to the [3-carbon. This makes it susceptible to
reaction with various electrophiles.

Enamines are generally sensitive to hydrolysis, especially under acidic conditions, which can
revert them to the corresponding -keto ester and ammonia.[5] The compound is also noted to
be light-sensitive, a common characteristic of dihydropyridine precursors, which can undergo
oxidation upon exposure to light.[3][16] Therefore, storage in inert, dark conditions is
recommended.[3]

Synthesis and Application in Drug Development
Proposed Synthesis Protocol

The synthesis of 3-amino crotonic acid cinnamyl ester typically involves the condensation of
a [3-keto ester with an amine. While a specific protocol for the cinnamyl ester is not widely
published, a reliable procedure can be adapted from the synthesis of related alkyl esters.[7][17]
[18]

Reaction: Cinnamyl acetoacetate + Ammonia - 3-Amino crotonic acid cinnamyl ester +
Water
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Materials:

Cinnamyl acetoacetate

Aqueous ammonia (25%)

Anhydrous organic solvent (e.g., Toluene or Isopropanol)

Anhydrous magnesium sulfate or sodium sulfate

Dean-Stark apparatus (optional, for azeotropic removal of water)

Procedure:

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add
cinnamyl acetoacetate and the organic solvent.

Slowly add an excess of agueous ammonia to the stirred solution at room temperature.

Heat the reaction mixture to reflux. If using a Dean-Stark trap, monitor the collection of water
to gauge the reaction's progress.

After several hours of reflux (reaction progress can be monitored by TLC), cool the mixture to
room temperature.

If a precipitate forms, it can be collected by filtration. Otherwise, the organic layer is
separated, washed with brine, and dried over anhydrous magnesium sulfate.

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude
product.

The crude product can be purified by recrystallization or column chromatography on silica
gel.

Start: Reaction: Work-up: Purification: Final Product:
Cinnamyl Acetoacetate & Ammonia Reflux in Solvent (e.g., Toluene) Phase Separation & Drying Recrystallization or Chromatography 3-Amino Crotonic Acid Cinnamyl Ester

Click to download full resolution via product page
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Figure 2: General Synthesis Workflow

Role in Hantzsch Dihydropyridine Synthesis

3-Amino crotonic acid cinnamyl ester is a key building block in the Hantzsch synthesis of
dihydropyridines, a class of compounds with significant therapeutic applications, including
Cilnidipine.[2][15] In this multi-component reaction, the enamine (3-amino crotonic acid
cinnamyl ester) reacts with an aldehyde and a 3-keto ester to form the dihydropyridine ring.

Reactants
3-Amino Crotonic Acid
Cinnamy! Ester Aldehyde B-Keto Ester
ntermpdiat

Michael Adduct

yclization

Cyclized Intermediate

ehydration

Product

Dihydropyridine
(e.g., Cilnidipine)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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